N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide
Overview
Description
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₃S. It is known for its unique structure, which includes a nitrothiophene moiety and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide involves its interaction with biological molecules. The nitrothiophene moiety can intercalate with DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various enzymes and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(E)-(5-Nitro-2-thienyl)methylene]amino}phenyl)acetamide
- N-(4-{[(E)-(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide
Uniqueness
N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide stands out due to its unique combination of a nitrothiophene moiety and an acetamide group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and exhibit significant biological activity further distinguishes it from similar compounds .
Properties
IUPAC Name |
N-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9(17)15-11-4-2-10(3-5-11)14-8-12-6-7-13(20-12)16(18)19/h2-8H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSGOFADSMKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310952 | |
Record name | N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62128-05-6 | |
Record name | NSC234667 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-{(E)-[(5-Nitrothiophen-2-yl)methylidene]amino}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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